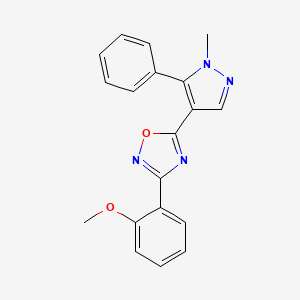![molecular formula C22H18FN3O B6623405 N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B6623405.png)
N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. In
作用机制
The mechanism of action of N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide involves its interaction with the GPR55 receptor. This compound binds to the receptor and modulates its activity, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells. In neuroscience, N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has been shown to reduce pain and anxiety by modulating the activity of GPR55.
Biochemical and Physiological Effects:
N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-7, leading to cell death. It also inhibits cell proliferation by downregulating the expression of cyclin D1 and upregulating the expression of p21. In neuroscience, N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has been shown to reduce pain and anxiety by modulating the activity of GPR55, leading to the release of endogenous opioids and the reduction of anxiety-related behaviors.
实验室实验的优点和局限性
One advantage of using N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide in lab experiments is its high potency and selectivity for the GPR55 receptor. This compound has been shown to have minimal off-target effects and can be used as a lead compound for the development of new drugs targeting GPR55. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide. One direction is the development of new drugs targeting GPR55 for the treatment of pain, anxiety, and inflammation. Another direction is the exploration of the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the synthesis of analogs of N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide with improved solubility and potency could lead to the development of more effective drugs. Finally, further studies on the mechanism of action of this compound could provide insights into the regulation of GPR55 signaling and its role in various physiological processes.
合成方法
The synthesis of N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide involves the reaction of 3-fluoropyridine-4-boronic acid with 1-methylindole-3-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then coupled with N-(2-bromoethyl)acetamide to yield the final product. This method has been optimized for high yield and purity and has been used in numerous studies.
科学研究应用
N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has shown potential in various scientific research fields. In neuroscience, this compound has been studied for its ability to modulate the activity of the G protein-coupled receptor GPR55, which is involved in the regulation of pain, anxiety, and inflammation. In cancer research, N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting GPR55.
属性
IUPAC Name |
N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-26-14-16(19-7-2-3-8-21(19)26)12-22(27)25-20-13-24-10-9-18(20)15-5-4-6-17(23)11-15/h2-11,13-14H,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWCAUZJGCRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=C(C=CN=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6623325.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]urea](/img/structure/B6623329.png)
![N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623332.png)
![N-[(1-methylsulfonylazetidin-3-yl)methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623340.png)
![(2R)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]amino]propanoic acid](/img/structure/B6623348.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B6623381.png)
![2-cyclopropylsulfonyl-2-methyl-1-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propan-1-one](/img/structure/B6623393.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B6623401.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B6623411.png)
![N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B6623414.png)
![Ethyl 4-fluoro-2-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate](/img/structure/B6623421.png)

![2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid](/img/structure/B6623433.png)
